2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)-
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Overview
Description
2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline ring system with a chlorine atom at the 6th position and a dimethylamino group at the 3rd position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The initial step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 3rd and 6th positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and repair processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-methyl-
- 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-ethyl-
- 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-phenyl-
Uniqueness
2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
75906-67-1 |
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Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
6-chloro-3-(dimethylamino)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H10ClN3O2/c1-13(2)14-9(15)7-5-6(11)3-4-8(7)12-10(14)16/h3-5H,1-2H3,(H,12,16) |
InChI Key |
XBXITUWPPCCXQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
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